molecular formula C19H23N3O3 B2646144 Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411337-90-9

Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate

Cat. No. B2646144
CAS RN: 2411337-90-9
M. Wt: 341.411
InChI Key: QUTJALOQWLNELF-CMDGGOBGSA-N
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Description

Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate, also known as MEOP, is a chemical compound that has been extensively studied in scientific research. This compound is synthesized through a specific method and has been found to have numerous biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins in the body. Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been shown to inhibit the activity of certain proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been found to have numerous biochemical and physiological effects. In addition to its anticancer properties, Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is that it is a well-established compound that has been extensively studied in scientific research. Additionally, the synthesis method for Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is well-established and can be easily reproduced in a laboratory setting. However, one of the limitations of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate. One potential direction is the further study of its anticancer properties and its potential use in cancer treatment. Additionally, the potential use of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate in the treatment of neurodegenerative disorders and inflammatory diseases should be further explored. Finally, the synthesis method for Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate should be further optimized to increase the yield of the compound and make it more accessible for scientific research.
Conclusion:
In conclusion, Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is a well-established compound that has been extensively studied in scientific research. It has numerous biochemical and physiological effects and has been studied for its potential use in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. While there are limitations to the use of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate in certain experiments, the future directions for its study are numerous and exciting.

Synthesis Methods

Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is synthesized through a specific method that involves the reaction of 2-ethylbenzimidazole with piperidine and 4-oxobut-2-enoic acid. This reaction produces the Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate compound, which is then purified through various techniques to obtain a pure form of the compound. The synthesis method for Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is well-established and has been used in numerous scientific studies.

Scientific Research Applications

Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been extensively studied in scientific research and has been found to have numerous applications. One of the primary applications of Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate is in the field of cancer research. Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. Additionally, Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-17-20-15-6-4-5-7-16(15)22(17)14-10-12-21(13-11-14)18(23)8-9-19(24)25-2/h4-9,14H,3,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTJALOQWLNELF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C3CCN(CC3)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2N1C3CCN(CC3)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate

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